Flavovirin - 124412-59-5

Flavovirin

Catalog Number: EVT-1176547
CAS Number: 124412-59-5
Molecular Formula: C21H37NO5
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Flavovirin is produced by the pyrenomycete fungus Melanconis. This organism is known for its ability to synthesize various bioactive compounds, making it a valuable resource in natural product chemistry.

Synthesis Analysis

The synthesis of Flavovirin involves several steps that typically include fermentation of the producing organism followed by extraction and purification processes.

Fermentation Process

  1. Cultivation: The fungus is cultured under controlled conditions, often using liquid media that contain essential nutrients to promote growth.
  2. Harvesting: After sufficient growth, the culture is harvested to extract the metabolites.
  3. Extraction: Solvent extraction methods, such as using methanol or ethyl acetate, are employed to isolate Flavovirin from the biomass.
  4. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are utilized to purify the compound from other metabolites.

Technical Parameters

  • Temperature: Optimal growth temperatures for Melanconis range between 25°C to 30°C.
  • pH: The pH of the culture medium is typically maintained around neutral (pH 6-7).
  • Duration: The fermentation process can last from several days to weeks depending on the desired yield.
Molecular Structure Analysis

Flavovirin's molecular structure has been characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Structural Details

Analysis Techniques

  • Nuclear Magnetic Resonance Spectroscopy: Used to determine the hydrogen and carbon framework of the molecule.
  • Mass Spectrometry: Provides information about the molecular weight and fragmentation patterns.
Chemical Reactions Analysis

Flavovirin participates in various chemical reactions that can modify its structure or enhance its biological activity.

Types of Reactions

  1. Hydrolysis: Potential hydrolytic cleavage of ester or amide bonds could occur under certain conditions.
  2. Oxidation: Flavovirin may undergo oxidation reactions that introduce functional groups like ketones or aldehydes.
  3. Reduction: Reduction reactions could convert carbonyl groups into alcohols.

Common Reagents and Conditions

  • Reagents: Common reagents used in reactions involving Flavovirin include acids for hydrolysis and oxidizing agents like potassium permanganate for oxidation.
  • Conditions: Reactions are typically conducted under mild conditions to preserve the integrity of the compound.
Mechanism of Action

Flavovirin exhibits antifungal properties through specific mechanisms that disrupt fungal cell function.

Target of Action

The primary targets are likely enzymes involved in cell wall synthesis or metabolic pathways unique to fungi.

Mode of Action

Flavovirin may inhibit key enzymes through competitive inhibition or by forming stable complexes that prevent normal enzyme function.

Result of Action

The result is often cell lysis or impaired growth due to compromised cellular integrity and function, leading to effective antifungal activity.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Flavovirin is crucial for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data is not widely documented but can be determined through thermal analysis techniques.
Applications

Flavovirin has significant potential applications in various scientific fields:

  1. Antifungal Treatment: Its primary application is as an antifungal agent, particularly against resistant strains of fungi.
  2. Pharmaceutical Development: Potential for development into a pharmaceutical product targeting fungal infections.
  3. Research Tool: Useful in studies investigating fungal metabolism and resistance mechanisms.
Introduction to Flaviviruses

Taxonomic Classification and Genomic Structure

The genus Orthoflavivirus (recently renamed from Flavivirus in 2023 [2] [4]) resides within the family Flaviviridae, order Amarillovirales, class Flasuviricetes, and phylum Kitrinoviricota [9]. This genus is phylogenetically and ecologically distinct from the other three genera within the family (Pestivirus, Hepacivirus, and Pegivirus), which are not arthropod-borne and primarily infect mammals without requiring a vector [1] [9]. Currently, ICTV recognizes 53 species within Orthoflavivirus [9]. Classification is further refined into serocomplexes based on antigenic relatedness and vector association:

  • Mosquito-Borne: This largest group includes clinically critical serocomplexes:
  • Japanese Encephalitis Serocomplex: West Nile virus (WNV), Japanese encephalitis virus (JEV), Saint Louis encephalitis virus (SLEV).
  • Dengue Serocomplex: Dengue virus serotypes 1-4 (DENV-1 to DENV-4).
  • Yellow Fever Virus (YFV): Forms its own distinct group.
  • Spondweni Serocomplex: Zika virus (ZIKV).
  • Tick-Borne: Primarily the Tick-borne encephalitis serocomplex, including Tick-borne encephalitis virus (TBEV) and Powassan virus (POWV).
  • Insect-Specific Flaviviruses (ISFs): Restricted to replication in insect hosts (e.g., Cell Fusing Agent virus, Kamiti River virus) [4] [5]. Dual-host affiliated ISFs (dISFs) cluster genetically with vertebrate-associated flaviviruses but remain restricted to mosquitoes [5] [9].
  • Viruses with No Known Vector (NKV): Infect only bats or rodents (e.g., Tamana bat virus, potentially warranting a new genus) [9].

The flavivirus virion is a small (40-60 nm diameter), spherical, enveloped particle with an icosahedral nucleocapsid [1] [7]. The lipid envelope, derived from host membranes, contains two major glycoproteins: the envelope (E) protein, responsible for receptor binding and membrane fusion, and the membrane (M) protein, derived from its precursor prM during virion maturation [4] [9]. The capsid (C) protein binds the genomic RNA [7].

The genomic RNA (~10.7-11 kb) features a type I cap at the 5' end but lacks a polyadenylate (poly-A) tail at the 3' end [1] [4] [9]. It consists of a single long open reading frame (ORF) flanked by highly structured untranslated regions (UTRs) essential for replication and translation:

  • 5' UTR (95-101 nucleotides in DENV): Contains two conserved stem-loop structures (SLA, SLB). SLA acts as the promoter for viral RNA synthesis [4] [16]. SLB is involved in long-range RNA-RNA interactions with the 3' UTR, facilitating genome cyclization, a prerequisite for replication [4] [18].
  • Single ORF: Encodes a polyprotein of approximately 3400 amino acids. Co- and post-translational processing by host signalases and the viral NS2B-NS3 serine protease cleaves this polyprotein into ten mature viral proteins [6] [9]:
  • Structural Proteins: C (capsid), prM (precursor to M), E (envelope).
  • Non-Structural (NS) Proteins: NS1 (replication, immune modulation), NS2A, NS2B (NS3 protease cofactor), NS3 (protease, helicase, NTPase), NS4A, NS4B (replication complex formation), NS5 (RNA-dependent RNA polymerase (RdRp), methyltransferase).
  • 3' UTR (0.3-0.5 kb): Contains multiple conserved stem-loop structures (SL-I, SL-II, SL-III, SL-IV, DB1, DB2, CRE (3'SL)) crucial for RNA stability, replication initiation, and resistance to host nucleases [4] [19] [20]. Incomplete degradation of the 3' UTR by host exoribonuclease XRN1 leads to the production of subgenomic flavivirus RNA (sfRNA), a key virulence factor involved in immune evasion and pathogenesis [4] [25] [26].
  • Conserved Hairpin (cHP): Located just downstream of the start codon, it directs translation of the capsid protein and potentially regulates genome cyclization [4] [24].

Table 1: Genomic and Structural Characteristics of Flaviviruses (Genus Orthoflavivirus)

FeatureDescriptionFunction
Genome TypePositive-sense, single-stranded RNAServes as mRNA for translation and template for replication
Genome Length~10,700 - 11,000 nucleotidesEncodes all viral proteins
5' EndType I Cap (m7GpppA2'Om)Cap-dependent translation initiation; prevents degradation
3' EndLacks poly(A) tail; complex secondary structuresEssential for replication initiation; sfRNA production site
Open Reading FrameSingle long ORFEncodes a polyprotein cleaved into 10 mature proteins
Structural ProteinsCapsid (C), precursor Membrane (prM), Envelope (E)Virion structure; C binds RNA; prM chaperones E; E mediates receptor binding & fusion
Non-Structural ProteinsNS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5Replication complex formation; polyprotein processing (NS2B-NS3 protease); RNA synthesis (NS5 RdRp); capping (NS5 MTase); immune evasion
Virion Size40-60 nm in diameterSpherical, enveloped particle
Virion EnvelopeHost-derived lipid bilayer embedded with E and M glycoproteinsProtects nucleocapsid; mediates cell entry
NucleocapsidIcosahedral symmetry; complexed with genomic RNA and C proteinPackages and protects the viral genome

Replication occurs entirely within the host cell cytoplasm. The E protein mediates attachment to host receptors (e.g., DC-SIGN, TIM/TAM family proteins, integrins, heparan sulfate) [6] [11], followed by clathrin-mediated endocytosis. Acidification of the endosome triggers E protein conformational changes, leading to fusion of the viral and endosomal membranes and release of the nucleocapsid into the cytoplasm [6] [12] [13]. The genomic RNA is translated into the polyprotein on endoplasmic reticulum (ER) membranes. The replication complex, comprising NS proteins and host factors, assembles in ER-derived membranous vesicles. Negative-strand RNA is synthesized as a template for amplifying positive-strand genomic RNA. Virion assembly occurs by budding of the capsid-coated RNA into the ER lumen, acquiring the prM-E embedded envelope. Immature virions transit through the secretory pathway; in the trans-Golgi network, the acidic pH triggers a conformational change in prM, making it susceptible to cleavage by furin or furin-like proteases. This cleavage produces mature M protein and releases the companion "pr" peptide, resulting in mature, infectious virions that are released by exocytosis [1] [4] [9].

Historical Emergence and Epidemiological Significance

Flavivirus diseases have shaped human history for centuries, with yellow fever providing some of the earliest and most dramatic records. Descriptions consistent with YF ("Black Death," "Blood Vomit") date back to mid-17th century outbreaks in the Caribbean (Barbados and St. Kitts, 1647) and the Yucatan Peninsula (1648) [5]. Devastating epidemics followed, including the 1793 Philadelphia outbreak that killed ~10% of the population [5] [10] and the 1878 Mississippi Valley epidemic causing an estimated 20,000 deaths [5] [10]. The pivotal discovery of the mosquito vector (Aedes aegypti) was made by the US Army Yellow Fever Commission in Cuba (1900-1901), led by Walter Reed, building on hypotheses proposed earlier by Carlos Finlay [5] [10]. This discovery enabled effective vector control, notably facilitating the construction of the Panama Canal. The causative agent, YFV, was identified as a "filterable agent" (virus) in 1928 [5] [10].

Dengue-like illnesses ("dandy fever," "break-bone fever") were described as early as the late 18th century, though early reports likely conflated Dengue with Chikungunya [5]. Major pandemics occurred roughly every 50 years from the 1770s onwards. The distinct identity of the dengue viruses (eventually recognized as four serotypes) and their primary vector (Aedes aegypti) became clearer in the 20th century, with global spread accelerating dramatically after World War II due to urbanization, population growth, and increased international travel [5] [19].

The latter half of the 20th century and the early 21st century witnessed an unprecedented pace of flavivirus emergence and spread, facilitated by globalization, climate change, urbanization, and ecological disruption:

  • West Nile Virus (WNV): Endemic in Africa, Asia, and Europe, WNV unexpectedly emerged in New York City in 1999. It rapidly disseminated across North America, causing significant human neuroinvasive disease and massive mortality in birds [2] [5]. This event starkly demonstrated the potential for arboviruses to establish in new continents.
  • Zika Virus (ZIKV): First isolated in Uganda (1947), ZIKV caused only sporadic, mild human cases in Africa and Asia for decades. Its emergence in Micronesia (2007) marked a change, followed by a major outbreak in French Polynesia (2013-2014). The virus explosively spread through the Americas in 2015-2016. This outbreak revealed devastating new clinical manifestations, notably congenital Zika syndrome (microcephaly, other congenital malformations) and Guillain-Barré syndrome in adults, leading the WHO to declare a Public Health Emergency of International Concern (PHEIC) in February 2016 [2] [3] [5]. The Brazilian outbreak alone resulted in an estimated 440,000 to 1,300,000 suspected cases [5] [8].
  • Yellow Fever Resurgence: Despite an effective vaccine, major YF outbreaks occurred in Angola and the Democratic Republic of Congo (2016), with cases exported to China, highlighting the persistent threat and potential for international spread via viremic travelers [2] [5] [6]. Concerns remain about the risk of YF establishment in Asia, where competent Aedes vectors are widespread [3] [5].
  • Japanese Encephalitis Virus (JEV) and Tick-Borne Encephalitis Virus (TBEV): While long recognized in endemic regions (Asia-Pacific for JEV; Europe/Asia for TBEV), these viruses have shown changes in geographic range and incidence. JEV has expanded westward into India and Pakistan [5], while TBEV ranges have expanded northward in Europe and to higher altitudes, potentially linked to climate change [2] [10].

This history underscores the unpredictable nature of flavivirus epidemiology. Viruses once confined to specific sylvatic cycles can breach the species barrier, adapt to urban transmission cycles involving humans and peri-domestic Aedes mosquitoes (DENV, YFV, ZIKV), or utilize widely distributed bridge vectors (Culex for WNV, JEV; ticks for TBEV) to establish widespread endemicity. The potential for flaviviruses to cause severe disease, novel clinical syndromes (as seen with ZIKV), and large-scale epidemics makes their continued emergence a critical global health challenge.

Global Burden of Flavivirus-Associated Diseases

Flaviviruses impose a massive and evolving burden on global health, affecting hundreds of millions annually and exhibiting complex geographical and temporal trends. Comprehensive data from the Global Burden of Diseases, Injuries, and Risk Factors Study (GBD) 2021 quantifies the significant impact of three major flaviviruses: Dengue, Yellow Fever, and Zika.

Overall Burden and Trends: In 2021, an estimated 59,220,428 global infections were attributed to these three flaviviruses [3] [8]. Dengue virus (DENV) overwhelmingly dominated this figure with 58,964,185 cases, followed by Zika virus (ZIKV) with 169,734 cases, and Yellow Fever virus (YFV) with 86,509 cases [3] [8]. The Age-Standardized Incidence Rate (ASIR) showed distinct temporal phases:

  • 2011-2016: Significant annual average increase of 5.08% (95% CI 4.12 to 6.05), driven largely by expanding DENV transmission and the explosive ZIKV pandemic in the Americas [3] [8].
  • 2016-2019: Significant annual average decrease of -8.37% (95% CI -12.46 to -4.08), potentially reflecting the waning of the ZIKV pandemic peak and possibly improved control efforts or surveillance artifacts [3] [8].
  • 2019-2021: Stabilization with an insignificant annual average change of 0.69% (95% CI -0.96 to 2.37), suggesting a plateauing burden, though potentially influenced by the COVID-19 pandemic's disruption to healthcare access, surveillance, and vector control activities [3] [8]. COVID-19 interventions were estimated to have paradoxically averted ~720,000 dengue cases in 2020 in Southeast Asia and Latin America, but also disrupted immunization programs and created co-circulation challenges [3] [8].

Regional Distribution: The burden is highly heterogeneous, concentrated primarily in low- and middle-income regions with suitable climates and vector presence:

  • Dengue: Hyperendemic in Tropical Latin America (e.g., Brazil), Southeast Asia (e.g., Thailand, Vietnam, Philippines, Indonesia), and South Asia (e.g., India, Bangladesh) [3] [6] [8]. Approximately half the world's population lives in areas at risk, with models predicting over 6 billion at risk by 2080 due to climate change and urbanization [3] [5]. An estimated 56.9 million cases and 36,055 deaths occurred globally in 2019, representing an 85.5% increase since 1990 [3].
  • Yellow Fever: Endemic in Sub-Saharan Africa and Tropical South America [3] [5] [8]. In 2018, an estimated 109,000 severe cases and 51,000 deaths occurred in these regions [3]. Outbreaks, like the 2016 Angola/Democratic Republic of Congo epidemic, demonstrate the persistent threat and potential for urban spread [2] [3].
  • Zika Virus: Following the 2015-2017 pandemic centered in Latin America and the Caribbean, transmission has decreased significantly but persists at lower levels in these regions and in endemic areas of Southeast Asia and Africa [3] [8]. The long-term burden includes caring for children with congenital Zika syndrome, which carries a significantly elevated mortality rate (52.6 deaths per 1,000 person-years) compared to unaffected children [3] [5].
  • Other Flaviviruses: Japanese Encephalitis (JEV) causes an estimated 68,000 clinical cases annually, primarily in children in South and Southeast Asia, with high mortality (20-30%) and frequent neuropsychiatric sequelae in survivors [5] [6]. West Nile Virus (WNV) causes significant seasonal outbreaks of neuroinvasive disease in North America and Europe [2] [6]. Tick-Borne Encephalitis (TBEV) causes thousands of cases annually across Europe and Northern Asia [5] [10].

Socioeconomic and Demographic Patterns: The GBD 2021 data reveals an inverted "U" relationship between the Sociodemographic Index (SDI) and ASIR, with the highest burden concentrated in middle-SDI regions [3] [8]. This likely reflects the confluence of factors in these regions: sufficient infrastructure for case reporting, presence of competent vectors, climatic suitability, dense populations, and potentially limited resources for sustained, effective vector control and surveillance compared to high-SDI regions. A notable trend is the increase in the average age of symptomatic cases, particularly in higher-income regions within endemic areas [3] [8]. This shift may reflect accumulated immunity in younger populations over time, leaving older, immunologically naive individuals more susceptible, or changes in exposure patterns.

Table 2: Estimated Global Incidence and Burden Distribution of Major Pathogenic Flaviviruses (Representative Data)

VirusPrimary VectorsEstimated Annual Incidence (Recent Data)Primary Geographic Regions of BurdenKey Clinical Syndromes
Dengue Virus (DENV)Aedes aegypti, Ae. albopictus58.96 million cases (2021) [3] [8]Tropical Latin America, Southeast Asia, South AsiaDengue fever, Dengue Hemorrhagic Fever (DHF), Dengue Shock Syndrome (DSS)
Yellow Fever Virus (YFV)Aedes spp. (Africa: Ae. africanus, Ae. bromeliae; Americas: Ae. aegypti)86,509 cases (2021); 109,000 severe cases (2018 est.) [3]Sub-Saharan Africa, Tropical South AmericaHemorrhagic fever, hepatitis, multi-organ failure
Zika Virus (ZIKV)Aedes aegypti, Ae. albopictus169,734 cases (2021) [3] [8]Latin America & Caribbean (post-pandemic), Southeast Asia, Africa (endemic)Mild febrile illness, Congenital Zika Syndrome (microcephaly), Guillain-Barré Syndrome
West Nile Virus (WNV)Culex spp.~3,000-10,000 neuroinvasive cases/year (USA) [2]North America, Europe, Middle East, AfricaFebrile illness, meningitis, encephalitis, acute flaccid paralysis
Japanese Encephalitis Virus (JEV)Culex tritaeniorhynchus~68,000 clinical cases/year [5] [6]South Asia, Southeast Asia, Western PacificEncephalitis (high mortality/severe sequelae in children)
Tick-Borne Encephalitis Virus (TBEV)Ixodes ricinus, I. persulcatusThousands/year [5] [10]Europe, Northern Asia (expanding range)Meningitis, encephalitis (biphasic illness common)

Properties

CAS Number

124412-59-5

Product Name

Flavovirin

IUPAC Name

2-amino-3-hydroxy-2-[3-[(E)-10-oxohexadec-2-enyl]oxiran-2-yl]propanoic acid

Molecular Formula

C21H37NO5

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C21H37NO5/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18-19(27-18)21(22,16-23)20(25)26/h9,12,18-19,23H,2-8,10-11,13-16,22H2,1H3,(H,25,26)/b12-9+

InChI Key

XWLAEUYYVDDBEK-FMIVXFBMSA-N

SMILES

CCCCCCC(=O)CCCCCCC=CCC1C(O1)C(CO)(C(=O)O)N

Synonyms

Flavovirin

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCC1C(O1)C(CO)(C(=O)O)N

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/CC1C(O1)C(CO)(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.